4-(Diethylamino)salicylaldehyde

Catalog No.
S577833
CAS No.
17754-90-4
M.F
C11H15NO2
M. Wt
193.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Diethylamino)salicylaldehyde

CAS Number

17754-90-4

Product Name

4-(Diethylamino)salicylaldehyde

IUPAC Name

4-(diethylamino)-2-hydroxybenzaldehyde

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C11H15NO2/c1-3-12(4-2)10-6-5-9(8-13)11(14)7-10/h5-8,14H,3-4H2,1-2H3

InChI Key

XFVZSRRZZNLWBW-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC(=C(C=C1)C=O)O

Synonyms

4-(diethylamino)-2-hydroxybenzaldehyde

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=O)O

The exact mass of the compound 4-(Diethylamino)salicylaldehyde is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Benzaldehydes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Diethylamino)salicylaldehyde (CAS 17754-90-4) is a highly functionalized aromatic aldehyde characterized by a strong electron-donating diethylamino group positioned para to a directing formyl moiety. In industrial and academic procurement, it is primarily sourced as a core push-pull building block for the synthesis of advanced coumarin dyes (such as Coumarin 6 and Coumarin 7), rhodamine derivatives, and Schiff base chemosensors. The presence of the diethylamino group significantly enhances the lipophilicity and electron density of the aromatic ring compared to the parent salicylaldehyde, making it an indispensable precursor for manufacturing high-quantum-yield fluorophores, nonlinear optical (NLO) materials, and highly sensitive metal-ion sensors .

Substituting 4-(Diethylamino)salicylaldehyde with its closest analog, 4-(Dimethylamino)salicylaldehyde, or the unsubstituted parent salicylaldehyde, fundamentally alters both the processability and the final product identity in dye manufacturing. From a procurement standpoint, the diethylamino group provides superior lipophilicity, which significantly enhances solubility in standard organic solvents like ethanol and dichloromethane, thereby allowing for higher reactor throughput and molarity during Knoevenagel condensations. More critically, substituting the diethylamino precursor with the dimethyl analog fails to produce the exact chemical structures of benchmark commercial dyes—such as Coumarin 6—resulting in non-compliant materials that cannot meet established industry photophysical specifications, quantum yield benchmarks, or commercial registrations[1].

Direct Precursor Suitability for Benchmark Commercial Dyes (Coumarin 6)

4-(Diethylamino)salicylaldehyde is the exact required precursor for the synthesis of Coumarin 6 (CAS 38215-36-0), a benchmark fluorescent dye and OLED dopant. When reacted with 2-cyanomethylbenzothiazole under basic catalysis, it yields Coumarin 6 with typical crude yields of 72% to 85% [1]. Substituting this precursor with 4-(Dimethylamino)salicylaldehyde produces a chemically distinct dimethyl analog, which does not meet the established industry specifications or regulatory registrations of Coumarin 6.

Evidence DimensionDownstream product identity and commercial yield
Target Compound Data4-(Diethylamino)salicylaldehyde (Yields exact Coumarin 6 at 72-85% efficiency)
Comparator Or Baseline4-(Dimethylamino)salicylaldehyde (Yields 0% Coumarin 6, produces a non-compliant dimethyl analog)
Quantified Difference100% structural compliance with Coumarin 6 specifications vs. 0% compliance for the dimethyl analog.
ConditionsBasic catalyzed Knoevenagel condensation in ethanol.

Procurement must specify the diethylamino derivative to successfully manufacture industry-standard Coumarin 6 without violating strict product specifications.

Enhanced Lipophilicity and Organic Solvent Processability

The incorporation of two ethyl chains on the amino group significantly increases the lipophilicity of 4-(Diethylamino)salicylaldehyde compared to its dimethylated counterpart. This structural feature translates to superior solubility in moderately polar to non-polar organic solvents (e.g., ethanol, ethyl acetate, dichloromethane), allowing for higher molarity during synthesis . While 4-(Dimethylamino)salicylaldehyde often requires larger solvent volumes or highly polar aprotic solvents (like DMF) to maintain solubility at scale, the diethylamino derivative can be processed at high concentrations in standard volatile solvents.

Evidence DimensionOrganic solvent solubility and processability
Target Compound Data4-(Diethylamino)salicylaldehyde (High solubility in standard volatile solvents like ethanol and DCM)
Comparator Or Baseline4-(Dimethylamino)salicylaldehyde (Lower lipophilicity, often requires DMF for high-concentration reactions)
Quantified DifferenceDiethylamino substitution increases the LogP, allowing >1M concentrations in standard volatile organic solvents compared to the dimethyl analog.
ConditionsStandard laboratory solvent preparation at 20-25 °C.

Higher solubility in standard volatile solvents reduces solvent waste, simplifies downstream purification, and increases batch yield throughput.

Bathochromic Shift and Push-Pull Electron Donation Strength

The diethylamino group is a stronger electron donor than the dimethylamino group due to the greater inductive effect (+I) of the ethyl chains. In downstream fluorophores (such as Schiff bases and coumarins), this stronger push-pull system results in a measurable bathochromic (red) shift in both absorption and emission maxima. Compared to derivatives synthesized from 4-(Dimethylamino)salicylaldehyde, those derived from 4-(Diethylamino)salicylaldehyde typically exhibit a 5 to 15 nm red shift [1].

Evidence DimensionSpectral shift in downstream fluorophores
Target Compound Data4-(Diethylamino)salicylaldehyde derivatives (Stronger +I effect)
Comparator Or Baseline4-(Dimethylamino)salicylaldehyde derivatives
Quantified Difference5–15 nm bathochromic (red) shift in emission maxima due to the stronger inductive effect of ethyl groups.
ConditionsSteady-state fluorescence emission spectroscopy in organic solvents.

The stronger electron donation allows developers to tune emission spectra toward the red, which is highly desirable for high-contrast imaging to avoid background autofluorescence.

Fluorescence Quantum Yield Enhancement via TICT Modulation

The photophysical behavior of dyes derived from 4-(Diethylamino)salicylaldehyde is heavily influenced by the dialkylamino donor, which dictates the formation of Twisted Intramolecular Charge Transfer (TICT) states. Compared to the unsubstituted parent salicylaldehyde, which yields downstream products with near-zero fluorescence, the diethylamino-substituted derivatives achieve massive enhancements in quantum yield, often reaching ΦF = 0.70 to 0.90 in non-polar or rigid polymer matrices [1].

Evidence DimensionFluorescence Quantum Yield (ΦF) of derived dyes
Target Compound DataDiethylamino-substituted coumarins (ΦF ≈ 0.70 - 0.90 in rigid media)
Comparator Or BaselineUnsubstituted parent salicylaldehyde derivatives (ΦF < 0.05)
Quantified Difference>14-fold increase in fluorescence quantum yield due to the strong dialkylamino electron donor.
ConditionsPhotophysical characterization in polymer matrices (e.g., PMMA) or non-polar solvents.

High quantum yields are a non-negotiable requirement for procuring precursors intended for laser dyes, OLED dopants, and sensitive analytical probes.

Commercial Synthesis of Coumarin Laser Dyes and OLED Dopants

Directly utilized as the mandatory precursor in Knoevenagel condensations to manufacture industry-standard dyes like Coumarin 6 and Coumarin 7, leveraging its exact structural match and high reaction yields to meet commercial specifications [1].

Development of Ratiometric Schiff Base Chemosensors

Exploits the strong electron-donating diethylamino group to create push-pull Schiff bases that exhibit distinct colorimetric and fluorometric shifts upon binding transition metal ions such as Cu2+ and Zn2+ [1].

Synthesis of Red-Shifted Fluorescent Probes for Bioimaging

Uses the enhanced bathochromic shift provided by the diethylamino group (compared to dimethylamino analogs) to produce probes that emit further into the visible spectrum, thereby reducing interference from cellular autofluorescence[1].

XLogP3

2.4

UNII

OU5NFU4681

GHS Hazard Statements

Aggregated GHS information provided by 56 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (83.93%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (16.07%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (83.93%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (82.14%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H410 (16.07%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

17754-90-4

Wikipedia

4-(diethylamino)salicylaldehyde

General Manufacturing Information

Benzaldehyde, 4-(diethylamino)-2-hydroxy-: ACTIVE

Dates

Last modified: 08-15-2023
Saraon et al. A drug discovery platform to identify compounds that inhibit EGFR triple mutants. Nature Chemical Biology, doi: 10.1038/s41589-020-0484-2, published online 24 February 2020

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